molecular formula C8H7NO2 B2553366 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile CAS No. 158386-96-0

3-(3-Methylfuran-2-yl)-3-oxopropanenitrile

Cat. No.: B2553366
CAS No.: 158386-96-0
M. Wt: 149.149
InChI Key: BQEIMNXPXKBZCW-UHFFFAOYSA-N
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Description

Contextualization within Furan (B31954) Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. The presence of the 3-methylfuran-2-yl moiety in the target molecule anchors its chemical identity within this important class of compounds. Furans and their derivatives are known to participate in a variety of chemical transformations, including electrophilic aromatic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. The specific substitution pattern on the furan ring in 3-(3-methylfuran-2-yl)-3-oxopropanenitrile, with a methyl group at the 3-position and the oxopropanenitrile substituent at the 2-position, influences its electronic properties and reactivity, making it a unique substrate for further chemical exploration.

Contextualization within β-Ketonitrile Chemistry

The β-ketonitrile functional group is a highly versatile synthetic intermediate, characterized by a ketone and a nitrile group separated by a methylene (B1212753) bridge. This arrangement confers a high degree of reactivity, making these compounds valuable precursors for the synthesis of a wide range of biologically active heterocycles such as pyridines, pyrimidines, and pyrazoles. The methylene protons are acidic and can be readily deprotonated to form a stabilized carbanion, which can then participate in various carbon-carbon bond-forming reactions. General synthetic routes to β-ketonitriles often involve the acylation of the acetonitrile (B52724) anion.

Research Rationale and Scope of Investigation

The combination of the furan ring and the β-ketonitrile functionality in a single molecule makes this compound a compelling target for chemical research. Its potential as a precursor to novel heterocyclic compounds with potentially interesting pharmacological properties is a primary driver for its investigation. The scope of research into this compound would logically encompass the development of efficient synthetic routes, a thorough characterization of its physical and spectroscopic properties, and an exploration of its reactivity in various chemical transformations. Understanding its utility as a building block in the synthesis of more complex molecular architectures is a key objective for unlocking its full potential.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H7NO2 chemicalbook.com
Molecular Weight 149.15 g/mol chemicalbook.com
CAS Number 158386-96-0 chemicalbook.com
Predicted Boiling Point 304.8±32.0 °C chemicalbook.com
Predicted Density 1.147±0.06 g/cm3 chemicalbook.com

Detailed Research Findings (Based on General Principles)

While specific experimental data for this compound is not extensively available in peer-reviewed literature, its reactivity can be predicted based on the well-established chemistry of furans and β-ketonitriles.

Synthesis:

A plausible synthetic route to this compound would involve the Claisen condensation of an ester of 3-methylfuran-2-carboxylic acid with acetonitrile in the presence of a strong base.

Reactivity:

The molecule possesses multiple reactive sites:

The Furan Ring: Susceptible to electrophilic substitution, with the position of substitution being directed by the existing substituents.

The Ketone Carbonyl Group: Can undergo nucleophilic addition reactions with various reagents such as Grignard reagents and organolithium compounds. It can also be reduced to a secondary alcohol.

The Methylene Protons: The protons alpha to both the ketone and nitrile groups are acidic and can be removed by a base to generate a nucleophilic carbanion. This carbanion can participate in alkylation, acylation, and condensation reactions.

The Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

Potential Applications in Heterocyclic Synthesis:

The true synthetic utility of this compound likely lies in its role as a precursor to a variety of heterocyclic compounds. For instance, condensation reactions with hydrazines could yield pyrazole (B372694) derivatives, while reaction with amidines could lead to pyrimidines. The furan moiety can also participate in Diels-Alder reactions, providing access to complex polycyclic structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylfuran-2-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-6-3-5-11-8(6)7(10)2-4-9/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEIMNXPXKBZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reaction Pathways of 3 3 Methylfuran 2 Yl 3 Oxopropanenitrile

Elucidation of Reaction Mechanisms in Furan (B31954) and Related Heterocycle Formation from β-Ketonitriles

β-Ketonitriles are highly versatile intermediates in organic synthesis, valued for their role in constructing a wide array of heterocyclic systems. nih.gov Their utility stems from the presence of multiple reactive sites, which can be manipulated through various reaction conditions to achieve desired chemical transformations. The synthesis of furans and other heterocycles from β-ketonitriles often involves intricate reaction cascades that can be guided by the choice of catalysts and reagents.

Domino and Cascade Reaction Pathways

Domino and cascade reactions represent a highly efficient approach to molecular complexity, allowing for the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates. rsc.orgnih.gov These processes are characterized by a sequence of intramolecular reactions, where the functionality for the subsequent step is generated in the preceding one. nih.gov

In the context of β-ketonitriles, these pathways are instrumental in the construction of polycyclic and highly substituted heterocyclic frameworks. For instance, a domino Knoevenagel/hetero-Diels-Alder cycloaddition has been effectively utilized in the synthesis of novel heterocyclic structures. nih.gov Similarly, domino reactions of β-ketonitriles with other reagents can lead to the formation of complex molecules through the creation of multiple carbon-carbon and carbon-nitrogen bonds in a single step. rsc.org The efficiency of these reactions is a testament to their atom economy and their alignment with the principles of green chemistry. nih.gov

A notable example involves the synthesis of dihydro-1H-pyrazolo-[3,4-b]pyridines and 1H-pyrazolo[3,4-b]pyridines through a multicomponent reaction, showcasing the power of cascade processes in generating molecular diversity. rsc.org Another illustration is the synthesis of polysubstituted 4H-pyran derivatives via a (3 + 3) annulation of alkynyl ketimines and β-ketonitriles, which proceeds through a base-catalyzed or chiral thiourea-catalyzed Mannich-type reaction followed by a highly regioselective copper-catalyzed ring-closing reaction. nih.gov

Reaction TypeReactantsProductKey Features
Domino Knoevenagel/hetero-Diels-AlderPyrazolones, Thio-substituted heterocyclesFused heterocyclic systemsForms multiple rings in one pot. nih.gov
Multicomponent Cascadeβ-Ketonitriles, Aldehydes, 1H-Pyrazol-5-aminesDihydro-1H-pyrazolo-[3,4-b]pyridinesHigh catalytic activity and reusability. rsc.org
(3 + 3) AnnulationAlkynyl ketimines, β-KetonitrilesPolysubstituted 4H-pyransExcellent yields and good enantioselectivities. nih.gov

Radical Intermediates and Reaction Pathways

While many reactions of β-ketonitriles proceed through ionic intermediates, radical pathways offer an alternative and powerful strategy for bond formation. The involvement of radical intermediates can be initiated by various means, including the use of radical initiators or through single-electron transfer (SET) processes. organic-chemistry.org

The radical addition of β-ketonitriles to conjugated dienes, for example, has been employed to produce 5-ethenyl-4,5-dihydrofuran-3-carbonitriles using radical oxidants like manganese(III) acetate (B1210297) and ceric ammonium (B1175870) nitrate. rsc.org N-heterocyclic carbene (NHC)-catalyzed radical coupling reactions have also emerged as a metal-free method for synthesizing β-ketonitriles. organic-chemistry.org In these reactions, a Breslow intermediate, generated from the NHC catalyst, engages in an electron transfer with radical species, leading to the desired coupling product. organic-chemistry.org Radical trapping experiments have been instrumental in confirming the presence of these key radical intermediates, thereby validating the proposed mechanisms. organic-chemistry.org

Role of Catalysis (e.g., Acid, Base, Transition Metals) in Reaction Control

Catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in directing the outcome of reactions involving β-ketonitriles. The choice of catalyst—be it an acid, a base, or a transition metal complex—can profoundly influence the reaction pathway, leading to different products with high selectivity. nih.govrsc.orgorganic-chemistry.org

Base Catalysis: Bases are commonly employed to deprotonate the acidic α-carbon of the β-ketonitrile, generating a nucleophilic enolate that can participate in a variety of reactions. nih.gov For instance, cesium carbonate has been used as a base in the NHC-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) to furnish β-ketonitriles. organic-chemistry.org The choice of base can also be critical in modulating the regioselectivity of certain reactions. nih.gov

Acid Catalysis: Acid catalysts can activate carbonyl groups towards nucleophilic attack or facilitate dehydration and cyclization steps. In the context of furan synthesis, acid catalysis is often employed in the final dehydration step to furnish the aromatic furan ring. youtube.comyoutube.com The mechanism of acid-catalyzed hydrolysis of furans, for example, involves a slow proton transfer to the α-carbon of the furan ring as the rate-determining step. researchgate.net

Transition Metal Catalysis: Transition metals are widely used to catalyze a vast range of organic transformations. In the synthesis of heterocycles from β-ketonitriles, transition metals like palladium, nickel, and copper have been instrumental. nih.govresearchgate.netresearchgate.net For example, a nickel-catalyzed carbonylative coupling of α-bromonitriles and alkylzinc reagents provides access to β-ketonitriles. researchgate.net Palladium catalysts are employed in domino reactions that incorporate a Heck reaction for the formation of N-heterocycles. researchgate.net Copper catalysts have been shown to be effective in the regioselective ring-closing of alkynyl moieties in the synthesis of 4H-pyran derivatives. nih.gov

Catalyst TypeRoleExample Reaction
Base (e.g., Cs2CO3)Deprotonation to form nucleophileNHC-catalyzed radical coupling organic-chemistry.org
Acid (e.g., CSA)Activation of carbonyls, dehydrationDomino amido-Pummerer-Diels-Alder ic.ac.uk
Transition Metal (e.g., Ni, Pd, Cu)Cross-coupling, cyclizationCarbonylative coupling, Heck reaction researchgate.netresearchgate.net

Tautomerism and Conformational Dynamics of the β-Ketonitrile Moiety

The β-ketonitrile moiety exhibits keto-enol tautomerism, a phenomenon that can significantly influence its reactivity. The equilibrium between the keto and enol forms is dependent on various factors, including the solvent, temperature, and the presence of substituents. Spectrometric studies and theoretical calculations have been employed to investigate the tautomerism of β-ketonitriles. researchgate.net The enol form, with its nucleophilic double bond, can participate in different reaction pathways compared to the keto form. Understanding and controlling this tautomeric equilibrium is crucial for selective synthesis.

Regioselectivity and Stereoselectivity in Transformations

Controlling regioselectivity and stereoselectivity is a central challenge in organic synthesis. chemrxiv.org In the transformations of β-ketonitriles, these aspects are of paramount importance for the synthesis of well-defined and complex molecular architectures. The inherent electronic and steric properties of the β-ketonitrile substrate, as well as the reaction conditions, dictate the regiochemical and stereochemical outcome.

For instance, in the synthesis of dihydrofurofurans and dihydrocyclopentafuranols from alkynyl α-diketones and β-ketonitriles, the base and solvent were found to play a critical role in modulating the regioselectivity of the reaction. nih.gov Similarly, the use of chiral catalysts can induce enantioselectivity in reactions involving β-ketonitriles, leading to the formation of chiral heterocyclic products. The development of stereoselective methods for the synthesis of hetero-polycyclic ring systems continues to be an area of active research. nih.gov Lewis acids have been shown to influence both regio- and diastereoselectivity in mechanistically related transformations by amplifying inherent differences between reaction sites. chemrxiv.org

Reactivity and Derivatization Strategies for 3 3 Methylfuran 2 Yl 3 Oxopropanenitrile

Reactions at the Nitrile Functionality

The nitrile group (C≡N) is a valuable functional group characterized by its sp-hybridized carbon atom, which is susceptible to nucleophilic attack. fiveable.melibretexts.org The electrophilicity of this carbon is enhanced by the adjacent electron-withdrawing ketone group in 3-(3-methylfuran-2-yl)-3-oxopropanenitrile, a characteristic feature of β-keto nitriles. pearson.comnih.gov

Key transformations involving the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. openstax.org This reaction typically proceeds through an amide intermediate, which can sometimes be isolated by using milder reaction conditions. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). fiveable.meopenstax.org This reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.org

Addition of Organometallic Reagents: Grignard reagents (R-MgX) can add to the electrophilic carbon of the nitrile. The resulting imine salt intermediate is then hydrolyzed upon aqueous workup to yield a ketone. libretexts.orgopenstax.org This provides a route to synthesize more complex ketone structures from the parent molecule.

Table 1: Representative Reactions at the Nitrile Functionality

Reaction Type Reagents Product Type
Hydrolysis H₃O⁺ or OH⁻, heat Carboxylic Acid
Reduction 1. LiAlH₄ 2. H₂O Primary Amine

Reactions at the Ketone Functionality

The ketone carbonyl group is another primary site for nucleophilic attack. Its reactivity allows for a wide range of C-C and C-heteroatom bond-forming reactions. The ketone's position adjacent to the furan (B31954) ring and the active methylene (B1212753) group (flanked by the ketone and nitrile) influences its chemical behavior.

Common reactions at the ketone functionality include:

Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), leaving the nitrile and furan ring intact.

Condensation Reactions: The active methylene group adjacent to the ketone and nitrile is acidic and can be deprotonated to form a stable enolate. This enolate can participate in various condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones, to form new C=C bonds.

Wittig Reaction: The ketone can react with phosphorus ylides (Wittig reagents) to convert the C=O group into a C=C double bond, offering a pathway to various alkene derivatives.

Reductive Amination: The ketone can be converted into an amine via reductive amination, which involves the formation of an imine or enamine intermediate with ammonia (B1221849) or a primary/secondary amine, followed by reduction.

Table 2: Potential Reactions at the Ketone Functionality

Reaction Type Reagents Product Type
Reduction NaBH₄ Secondary Alcohol
Knoevenagel Condensation R-CHO, base α,β-Unsaturated Nitrile
Wittig Reaction Ph₃P=CHR Alkene

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle. numberanalytics.com While it undergoes electrophilic aromatic substitution, its relatively low resonance energy (~16 kcal/mol) compared to benzene (B151609) means it can also participate in reactions that involve dearomatization, such as cycloadditions and oxidative ring opening. acs.org

The furan ring is susceptible to oxidation, which can lead to a variety of synthetically useful products through ring cleavage or rearrangement. organicreactions.org The oxidation of furans often generates reactive electrophilic intermediates, such as epoxides or cis-enediones, depending on the substitution pattern. nih.gov This process can be initiated by various oxidizing agents, including meta-chloroperbenzoic acid (m-CPBA). pharmaguideline.comnih.gov

Oxidation of the furan moiety can lead to:

Ring-Opening: Treatment with oxidizing agents can cleave the furan ring to form 1,4-dicarbonyl compounds. acs.orgpharmaguideline.com This transformation effectively unmasks a dicarbonyl functionality that was protected in the form of the furan ring.

Achmatowicz Reaction: While the classic Achmatowicz reaction involves furfuryl alcohols, related oxidative rearrangements of substituted furans can yield highly functionalized pyranone-type structures, which are valuable intermediates in natural product synthesis. organicreactions.org

Oxidative Rearrangement: In some cases, oxidation can lead to the formation of functionalized butenolides or other rearranged products, depending on the reaction conditions and the substrate's substitution pattern. nih.gov

The furan ring can react with radicals, a process of significant interest in atmospheric chemistry and synthetic methodology. acs.orgnih.gov The reaction of methylfurans with hydroxyl (OH) radicals, for instance, typically initiates via the addition of the radical to the C2 or C5 position of the furan ring. acs.org This initial adduct can undergo several subsequent reactions, often in the presence of oxygen, leading to ring-opened products. acs.orgnih.gov

Studies on methylfurans have shown that these radical-initiated reactions can yield unsaturated 1,4-dicarbonyls as major products. nih.govacs.org For example, the reaction of 3-methylfuran (B129892) with OH radicals can lead to the formation of (E/Z)-HC(O)C(CH₃)=CHCHO. nih.gov The furan radical cation has also been shown to act as a dienophile in ionic Diels-Alder reactions. unl.edu

The electron-rich nature of the furan ring makes it an effective nucleophile in acid-catalyzed reactions with electrophiles, such as aldehydes and ketones. numberanalytics.com This hydroxyalkylation/alkylation (HAA) is a C-C bond-forming reaction used to upgrade biomass-derived platform molecules into larger, more complex structures, including biofuel precursors. mdpi.comrsc.org

The reaction typically occurs at the C5 position of the 2-substituted furan ring, which is most activated towards electrophilic attack. In the case of this compound, the C5 position is unsubstituted and available for such reactions. A variety of acid catalysts, including solid acids like Amberlyst-15, Nafion resins, and niobic acid, have been shown to be effective for this transformation. mdpi.comrsc.orgbohrium.com The initial hydroxyalkylation product can subsequently react with a second molecule of the furan to yield a bis-alkylated product. bohrium.com

Table 3: Reactivity of the Furan Ring System

Reaction Type Sub-type Reagents/Conditions Typical Products
Electrophilic Substitution Hydroxyalkylation R-CHO, Acid Catalyst C5-substituted Furan
Oxidation Ring Cleavage m-CPBA, O₃ 1,4-Dicarbonyl compounds
Cycloaddition Diels-Alder Maleic Anhydride Oxabicyclo[2.2.1]heptane adduct

Multicomponent Reactions (MCRs) Incorporating the Compound

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.net The structure of this compound, featuring a β-keto nitrile scaffold, makes it an ideal substrate for a variety of MCRs.

Potential MCRs include:

Hantzsch Pyridine (B92270) Synthesis: The active methylene group can act as the C2 source in the Hantzsch synthesis. Condensation with an aldehyde and a β-enaminone (or two equivalents of a β-ketoester and ammonia) could lead to highly substituted pyridine or dihydropyridine (B1217469) derivatives.

Gewald Aminothiophene Synthesis: The active methylene group, in combination with the nitrile functionality, can react with elemental sulfur and an aldehyde or ketone in the presence of a base to form substituted 2-aminothiophenes.

Biginelli Reaction: The β-dicarbonyl-like reactivity of the molecule could allow it to participate in Biginelli-type reactions with an aldehyde and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinones or their thio-analogs.

These MCRs would allow for the rapid construction of complex heterocyclic scaffolds from the relatively simple this compound starting material, highlighting its utility in diversity-oriented synthesis. nih.gov

Formation of Diverse Heterocyclic Systems

The inherent reactivity of the β-ketonitrile group in this compound allows it to serve as a key precursor for a variety of heterocyclic compounds through cyclocondensation reactions with binucleophilic reagents.

The 1,3-dielectrophilic nature of the β-ketonitrile system is ideally suited for the synthesis of five-membered aromatic heterocycles like pyrazoles. The most common and direct method for pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound, or its equivalent, with hydrazine (B178648) or its derivatives. organic-chemistry.orgnih.gov In this reaction, this compound would react with hydrazine hydrate, where one nitrogen atom attacks the ketone carbonyl and the other attacks the nitrile group (or its enol tautomer), leading to a cyclization and dehydration cascade to form the corresponding 5-(3-methylfuran-2-yl)-1H-pyrazol-3-amine. The use of substituted hydrazines (e.g., phenylhydrazine) would yield N-substituted pyrazoles. dergipark.org.tr

Pyrrole synthesis, while also possible, often requires different strategies. One established route is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. While the starting material is not a 1,4-dicarbonyl, it can be chemically modified to participate in related pyrrole-forming reactions.

Table 1: Representative Synthesis of Pyrazoles from β-Ketonitriles

Reactant 1Reactant 2Product TypeGeneral ConditionsReference
This compoundHydrazine Hydrate5-(3-Methylfuran-2-yl)-1H-pyrazol-3-amineReflux in ethanol (B145695) or acetic acid organic-chemistry.orgnih.gov
This compoundPhenylhydrazine5-(3-Methylfuran-2-yl)-1-phenyl-1H-pyrazol-3-amineReflux in ethanol or acetic acid dergipark.org.tr

The synthesis of six-membered heterocycles such as pyridines and pyrimidines from this compound is a well-established strategy in heterocyclic chemistry.

For pyridine synthesis, the compound can be utilized as the active methylene component in multicomponent reactions like the Hantzsch pyridine synthesis or variations thereof. A common approach involves the reaction of an α,β-unsaturated ketone (chalcone) with a β-ketonitrile and an ammonia source. researchgate.netresearchgate.net For instance, reacting this compound with a chalcone (B49325) in the presence of ammonium (B1175870) acetate (B1210297) would lead to a highly substituted pyridine derivative.

Pyrimidines are readily synthesized by the condensation of 1,3-dicarbonyl compounds with N-C-N building blocks like urea, thiourea, or guanidine (B92328). bu.edu.egderpharmachemica.com In this context, this compound reacts as the three-carbon fragment. For example, its reaction with guanidine hydrochloride in the presence of a base such as sodium ethoxide would yield 2-amino-4-(3-methylfuran-2-yl)-6-hydroxypyrimidine (after tautomerization) through cyclization. mdpi.com Using thiourea would similarly produce the corresponding 2-thioxopyrimidine derivative. kent.ac.uk

Creating fused furan systems from this compound typically requires intramolecular cyclization strategies. While direct evidence for this specific substrate is limited, analogous transformations provide a blueprint. Such reactions often involve modifying the initial structure to introduce a reactive group that can cyclize onto the existing furan ring. For example, if the active methylene group is alkylated with a suitable electrophile containing a leaving group, subsequent base- or acid-catalyzed cyclization could potentially form a new ring fused to the original furan. documentsdelivered.com Another approach involves the oxidation of the furan ring to create a reactive intermediate that undergoes subsequent cyclization. nih.gov

The active methylene group in this compound is nucleophilic and can participate in Michael addition reactions with α,β-unsaturated compounds. researchgate.net The resulting adduct can then undergo intramolecular cyclization to form highly functionalized dihydrofurans. For instance, reaction with an α-bromochalcone in the presence of a base could proceed via a Michael addition-alkylation sequence, where the initial adduct cyclizes through intramolecular displacement of the bromide to yield a polysubstituted 2,3-dihydrofuran. researchgate.netorganic-chemistry.org

The synthesis of spirocycles using this compound can be envisioned through reactions where both the active methylene carbon and another part of the molecule react with a bifunctional reagent. For example, condensation with a cyclic ketone could, under specific conditions, lead to a Knoevenagel condensation followed by further reactions to build a spirocyclic framework. nih.govbeilstein-journals.org The construction of carbocycles, such as substituted cyclohexanes or cyclopentanes, can be achieved via tandem reactions initiated by Michael addition to suitable acceptors, followed by intramolecular aldol (B89426) condensation or other cyclization pathways.

Functional Group Interconversions and Modifications

Beyond its use in building heterocyclic rings, this compound can undergo various functional group interconversions to yield other useful synthetic intermediates. ub.edu

The ketone and nitrile groups can be selectively or fully reduced. imperial.ac.uk Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone to a secondary alcohol and the nitrile to a primary amine. vanderbilt.edumit.edu Milder, more selective reagents can be employed to target one group over the other. For example, sodium borohydride (NaBH₄) would selectively reduce the ketone to an alcohol while leaving the nitrile group intact under controlled conditions. The nitrile group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide, providing entry into a different class of derivatives. scribd.com

Table 2: Potential Functional Group Interconversions

Functional GroupReagentProduct Functional GroupReference
KetoneSodium Borohydride (NaBH₄)Secondary Alcohol imperial.ac.uk
NitrileAqueous Acid (e.g., H₂SO₄), HeatCarboxylic Acid scribd.com
NitrileAqueous Base (e.g., NaOH), HeatCarboxylate Salt scribd.com
Ketone and NitrileLithium Aluminum Hydride (LiAlH₄)Secondary Alcohol and Primary Amine vanderbilt.edu

Theoretical and Computational Chemistry Studies of 3 3 Methylfuran 2 Yl 3 Oxopropanenitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling molecular geometry, electronic properties, and reaction pathways.

Electronic Structure Analysis (e.g., DFT, MP2, CCSD(T) methods)

The electronic structure of 3-(3-methylfuran-2-yl)-3-oxopropanenitrile can be thoroughly investigated using various quantum chemical methods. Density Functional Theory (DFT), especially with hybrid functionals like B3LYP, is commonly employed to balance computational cost and accuracy for molecules of this size. epstem.net These calculations provide insights into the molecule's frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A lower HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-methylfuran (B129892) ring, while the LUMO would likely be distributed across the electron-withdrawing oxopropanenitrile moiety. This distribution indicates that the furan (B31954) ring is the primary site for electrophilic attack, whereas the carbonyl carbon and the nitrile carbon are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and predict reactive sites for both electrophilic and nucleophilic attacks. In this compound, the most negative potential (red/yellow regions) would be concentrated around the carbonyl oxygen and nitrile nitrogen atoms, indicating their role as sites for electrophilic interaction. The most positive potential (blue regions) would be found around the hydrogen atoms.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to quantify the molecule's reactivity.

ParameterDefinitionPredicted Value (eV)
EHOMOHighest Occupied Molecular Orbital Energy-6.85
ELUMOLowest Unoccupied Molecular Orbital Energy-2.15
Energy Gap (ΔE)LUMO - HOMO4.70
Ionization Potential (I)-EHOMO6.85
Electron Affinity (A)-ELUMO2.15
Electronegativity (χ)(I + A) / 24.50
Chemical Hardness (η)(I - A) / 22.35
Electrophilicity Index (ω)χ² / (2η)4.31

Note: The values presented in this table are hypothetical, based on typical results from DFT/B3LYP calculations for similar organic molecules and are for illustrative purposes.

Reaction Mechanism Predictions and Energy Profiles

Computational methods are invaluable for predicting the most likely pathways for chemical reactions involving this compound. The β-ketonitrile moiety is a versatile functional group known to participate in various cyclization and condensation reactions to form diverse heterocyclic systems.

For instance, in a potential cyclocondensation reaction, DFT calculations can be used to model the entire reaction pathway, from reactants to products, through any intermediates and transition states. zsmu.edu.ua By calculating the potential energy surface, a detailed energy profile can be constructed. This profile reveals the relative energies of all species along the reaction coordinate, allowing researchers to identify the rate-determining step and predict the feasibility of the reaction under specific conditions. zsmu.edu.ua Plausible reactions for this compound include reactions with binucleophiles to form pyridines, pyrimidines, or pyrazoles.

Transition State Analysis and Reaction Energetics

A critical aspect of predicting reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction pathway. Quantum chemical methods can locate the geometry of a TS and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. zsmu.edu.ua

Frequency calculations are performed to confirm the nature of the stationary points on the potential energy surface. A stable molecule (reactant, product, or intermediate) will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. zsmu.edu.ua

Reaction StepSpeciesRelative Energy (kcal/mol)Characterization
1Reactants0.0Minimum (All real frequencies)
2Transition State 1 (TS1)+22.5Saddle Point (One imaginary frequency)
3Intermediate-5.2Minimum (All real frequencies)
4Transition State 2 (TS2)+15.8Saddle Point (One imaginary frequency)
5Products-25.0Minimum (All real frequencies)

Note: This table represents a hypothetical energy profile for a two-step reaction involving this compound. The values are illustrative.

Molecular Dynamics Simulations (if applicable to specific reaction types)

While quantum mechanics is ideal for studying the details of electron distribution and bond breaking/formation, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. frontiersin.org For a compound like this compound, MD simulations can provide insights into its conformational flexibility, solvation effects, and interactions with other molecules, such as enzymes or receptors in a biological context. researchgate.net

MD simulations model the molecule using a classical mechanics framework (a force field) and simulate its movement by solving Newton's equations of motion. frontiersin.org This allows for the observation of molecular behavior on a timescale of nanoseconds to microseconds. For example, an MD simulation could be used to study how the molecule diffuses through a solvent or how it binds within the active site of a target protein, providing information on the stability of the binding pose and the key intermolecular interactions involved. researchgate.net

Structure-Reactivity and Structure-Selectivity Relationships from Computational Models

Computational models are essential for establishing relationships between a molecule's structure and its chemical reactivity or the selectivity of its reactions. By systematically modifying the structure in silico and calculating the resulting electronic and energetic properties, researchers can develop predictive models.

Analysis of Substituent Effects on Reactivity and Selectivity

The methyl group at the 3-position of the furan ring in this compound is expected to have a significant influence on the molecule's reactivity compared to its unsubstituted analog, 3-(furan-2-yl)-3-oxopropanenitrile. chemicalbook.com The methyl group is a weak electron-donating group (EDG) through hyperconjugation and inductive effects.

This electron-donating nature increases the electron density of the furan ring, making it more nucleophilic and thus more reactive towards electrophiles. rsc.org This effect would also be transmitted to the adjacent carbonyl group. Computationally, this can be quantified by comparing calculated properties such as the HOMO energy and the partial atomic charges on the ring carbons for the methylated and unmethylated compounds. A higher HOMO energy for the methylated compound would indicate greater ease of donating electrons in a reaction.

CompoundCalculated EHOMO (eV)Calculated Mulliken Charge on Carbonyl CarbonPredicted Reactivity towards Electrophiles
3-(Furan-2-yl)-3-oxopropanenitrile-7.01+0.45Baseline
This compound-6.85+0.42Increased

Note: The data in this table is hypothetical and for comparative illustration of the expected electronic effects of the methyl substituent.

The substituent can also influence regioselectivity in reactions such as electrophilic aromatic substitution on the furan ring. The directing effect of the existing groups (the methyl group and the oxopropanenitrile group) would determine the most favorable position for an incoming electrophile, a prediction that can be readily tested through computational modeling of the reaction intermediates.

Advanced Applications in Organic Synthesis Research

As a Versatile Synthon for Complex Molecular Architectures

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a target molecule through a strategic disconnection approach. The structure of 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile contains multiple reactive sites, making it a highly versatile synthon for elaborating complex molecular frameworks. The 3-methylfuran (B129892) scaffold itself is found in a variety of plant secondary metabolites and natural products with diverse biological activities, including menthofuran (B113398) and furanoeremophilane. nih.gov

The reactivity of this compound can be attributed to its key functional groups: the furan (B31954) ring, the ketone, and the nitrile. Each of these sites can be selectively targeted to build molecular complexity.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupPotential Reaction TypeResulting Structure/Intermediate
β-Ketonitrile Knoevenagel Condensationα,β-Unsaturated systems
Hantzsch Pyrrole SynthesisSubstituted pyrroles
Gewald Aminothiophene SynthesisSubstituted thiophenes
Reductionβ-Hydroxy nitriles, γ-amino alcohols
Furan Ring Diels-Alder CycloadditionOxabicyclic adducts, precursors to arenes
Oxidative Ring OpeningButenolides, dicarbonyl compounds
Electrophilic SubstitutionFunctionalization of the furan ring
Ketone Wittig ReactionAlkenes
Grignard/Organolithium AdditionTertiary alcohols
Nitrile ReductionPrimary amines
HydrolysisCarboxylic acids

This array of potential transformations allows chemists to use this compound as a divergent starting point, enabling the synthesis of a wide range of heterocyclic and carbocyclic systems. The furan ring, in particular, can act as a masked 1,4-dicarbonyl equivalent or as a diene in cycloaddition reactions, providing a powerful tool for constructing polycyclic systems. mdpi.com

Strategies for the Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a field that drives the development of new synthetic methodologies. cri.or.th The 3-methylfuran motif is an important structural component in several natural products, making compounds like this compound attractive starting materials or intermediates. nih.gov

A key strategy in natural product synthesis involves the transformation of the furan ring. mdpi.com For instance, the oxidation of furans is a well-established method for generating new ring systems or introducing complex functionality. This approach could be applied to this compound to access intermediates for natural products such as (+)-Fusarisetin A, where furan oxidation is a critical step in the biomimetic synthesis. organic-chemistry.org

Furthermore, the compound's β-ketonitrile functionality can be used to construct adjacent stereocenters or to participate in cyclization reactions to form the core of a target molecule. Divergent synthesis strategies can be employed, where a common intermediate derived from this compound could be used to prepare a variety of natural product analogs, aiding in structure-activity relationship studies. cri.or.th

Development of Novel Methodologies in Catalysis

While specific research on the role of this compound in developing new catalytic methods is not extensively documented, its structure suggests potential applications. The nitrogen of the nitrile and the oxygen of the carbonyl group can act as bidentate ligands for coordinating with metal catalysts. This coordination could be exploited in the development of novel asymmetric catalytic transformations.

For example, the β-ketonitrile moiety could serve as a substrate in enantioselective reductions or alkylations catalyzed by chiral metal complexes. The development of catalysts that can effectively recognize this substrate would enable the synthesis of chiral building blocks that are valuable in medicinal chemistry and materials science. The furan ring itself can also participate in metal-catalyzed cross-coupling reactions, further expanding the synthetic utility of this compound in catalyst development.

Library Synthesis and Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) aims to create collections (libraries) of structurally diverse small molecules to explore broad areas of chemical space. cam.ac.ukscispace.com This approach is invaluable for discovering new biological probes and potential drug candidates. sci-hub.se The 3-methylfuran scaffold has been successfully utilized in DOS to generate natural-product-like libraries. nih.gov

In one notable example, a divergent synthetic pathway was designed to fuse a 3-methylfuran core to six common natural product scaffolds: coumarin, chalcone (B49325), flavone, flavonol, isoflavone, and isoquinolinone. nih.gov This strategy resulted in a library of 88 unique compounds with significant skeletal diversity. nih.gov

Table 2: Scaffolds Synthesized from a 3-Methylfuran Core in a Diversity-Oriented Synthesis Approach

Base ScaffoldResulting Fused Structure Type
Coumarin3-Methylfuranocoumarin
Chalcone3-Methylfuranochalcone
Flavone3-Methylfuranoflavone
Flavonol3-Methylfuranoflavonol
Isoflavone3-Methylfuranoisoflavone
Isoquinolinone3-Methylfuranoisoquinolinone
Source: Adapted from research on DOS of 3-methylfuran containing libraries. nih.gov

This compound is an ideal substrate for similar DOS strategies. The β-ketonitrile group provides two distinct points for chemical modification. A "build/couple/pair" strategy could be employed where the nitrile and ketone functionalities are sequentially or orthogonally reacted with different building blocks to rapidly generate a library of complex and diverse molecules. scispace.com This approach allows for the systematic exploration of molecular architecture, leading to the discovery of novel compounds with unique biological activities. rsc.orgchemrxiv.org

Future Research Directions

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The unique combination of a β-ketonitrile and a 3-methylfuran (B129892) ring in one molecule opens the door to a variety of unexplored chemical transformations. Future research should focus on leveraging the synergistic reactivity of these two functional groups.

Intramolecular Cyclizations: The proximity of the nitrile and the furan (B31954) ring could be exploited to synthesize novel heterocyclic scaffolds. Acid- or metal-catalyzed intramolecular reactions could lead to the formation of fused ring systems, which are often privileged structures in medicinal chemistry.

Domino and Cascade Reactions: As a multifunctional intermediate, 3-(3-methylfuran-2-yl)-3-oxopropanenitrile is an ideal candidate for the development of domino or cascade reactions. For instance, a reaction could be initiated at the β-ketonitrile moiety, with a subsequent transformation involving the furan ring, allowing for the rapid construction of complex molecular architectures from simple precursors. nih.gov

Furan Ring Transformations: The furan ring itself can undergo a variety of transformations, such as Diels-Alder reactions, ring-opening, and conversion to other heterocycles like pyridines. scispace.comnumberanalytics.com Investigating these reactions with the β-ketonitrile group in place could lead to the synthesis of novel compounds with unique properties. For example, the oxidative dearomatization of the furan ring could be explored as a pathway to highly functionalized intermediates. nih.gov

Potential TransformationReacting MoietyPotential Product Class
Intramolecular Cyclizationβ-Ketonitrile and Furan RingFused Heterocycles
Domino Reactionβ-KetonitrileComplex Polycyclic Systems
Diels-Alder ReactionFuran RingSubstituted Oxabicycles
Ring Opening/RearrangementFuran RingFunctionalized Aliphatic Chains
Conversion to Pyridine (B92270)Furan RingSubstituted Pyridines

Development of Sustainable and Green Synthetic Routes and Catalytic Systems

The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of green and sustainable routes to this compound and its derivatives.

Catalytic Approaches: Moving away from stoichiometric reagents, the use of catalytic systems for the synthesis of β-ketonitriles is a key area of research. researchgate.net This could involve the development of novel transition-metal catalysts or organocatalysts for the acylation of acetonitriles with furan-based esters or other derivatives. nih.gov

Renewable Feedstocks: The furan moiety can be derived from biomass, making it an attractive starting material for sustainable chemistry. catalysis-summit.commdpi.com Research into the direct conversion of biomass-derived furfurals to the target molecule would be a significant advancement. nih.gov This aligns with the principles of a circular economy by utilizing renewable resources. catalysis-summit.com

Green Solvents and Reaction Conditions: The exploration of greener solvents, such as water, ionic liquids, or deep eutectic solvents, for the synthesis of this compound would reduce the environmental impact of its production. nih.gov Additionally, the use of energy-efficient reaction conditions, such as microwave or ultrasound irradiation, should be investigated.

Integration with Flow Chemistry Techniques for Enhanced Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. sci-hub.se The integration of flow chemistry techniques for the synthesis of this compound is a promising area for future research.

Continuous Production: A continuous flow process for the synthesis of the target molecule could be developed, allowing for its on-demand production in a safer and more efficient manner. nih.gov This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. durham.ac.uk

In-line Purification and Analysis: Flow chemistry setups can be integrated with in-line purification and analytical techniques, enabling real-time reaction monitoring and optimization. durham.ac.uk This would streamline the production process and improve the purity of the final product.

Telescoped Reactions: Multi-step syntheses involving this compound as an intermediate could be "telescoped" into a single continuous flow process, eliminating the need for the isolation and purification of intermediates. uc.pt

Flow Chemistry AdvantageApplication to Synthesis of this compound
Enhanced SafetyControl of exothermic reactions and handling of hazardous intermediates.
ScalabilityFacile scaling of production from laboratory to industrial quantities.
ReproducibilityPrecise control over reaction parameters leading to consistent product quality.
Process IntensificationReduced reaction times and increased space-time yields.

Advanced Mechanistic Studies using Spectroscopic and Computational Techniques

A deep understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for the rational design of improved synthetic methods and the prediction of its reactivity.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and FTIR, can be used to monitor the progress of reactions in real-time and identify transient intermediates. nih.gov The tautomerism of the β-ketonitrile moiety could also be investigated using various spectrometric methods. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states. nih.govresearchgate.net This can provide valuable insights into the factors that control the selectivity and efficiency of reactions. researchgate.net

Keto-Enol Tautomerism: A detailed study of the keto-enol tautomerism of the β-ketonitrile group in different solvents and under various conditions would be beneficial for understanding its reactivity. acs.org

Design and Synthesis of Advanced Functional Materials

The unique electronic and structural properties of the furan ring make it an attractive building block for the design and synthesis of advanced functional materials. numberanalytics.com

Polymers and Resins: Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics. researchgate.netacs.org The incorporation of this compound into polymer backbones could lead to materials with novel thermal, mechanical, or electronic properties. researchgate.netrsc.org

Organic Electronics: Conjugated materials containing furan rings have shown promise in organic electronics. ntu.edu.sgresearchgate.net The nitrile and ketone functionalities of the target molecule could be used to tune the electronic properties of such materials for applications in organic solar cells, LEDs, or transistors.

Pharmaceutical and Agrochemical Scaffolds: The furan nucleus is present in numerous pharmaceuticals and agrochemicals. algoreducation.com The unique substitution pattern of this compound makes it a valuable starting point for the synthesis of new bioactive compounds.

Q & A

Q. What are the common synthetic routes for 3-(3-Methylfuran-2-yl)-3-oxopropanenitrile, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions between methylfuran derivatives and nitrile-containing precursors. For example, a method involves reacting 3-methylfuran-2-carbaldehyde with cyanoacetate derivatives under basic catalysis (e.g., NaOH or KOH) in aprotic solvents like tetrahydrofuran (THF) . Key parameters include temperature control (40–60°C) and stoichiometric ratios to minimize side reactions. Purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents. Yield optimization requires careful monitoring of reaction time and catalyst loading .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., furan ring protons at δ 6.2–7.1 ppm) and nitrile carbon signals (~δ 115–120 ppm) .
  • X-ray Crystallography : Determines bond lengths and angles, particularly the planar geometry of the furan-oxopropanenitrile system. Displacement ellipsoids at 30% probability are standard for non-H atoms .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 189.1 for [M+H]+^+) .

Q. How does the reactivity of the nitrile group in this compound facilitate further derivatization?

The nitrile group undergoes nucleophilic addition with amines or thiols to form amidine or thioamide derivatives. For instance, reactions with hydrazine yield hydrazone intermediates, useful in heterocyclic synthesis. The carbonyl group adjacent to the nitrile enables Knoevenagel condensations with aldehydes, forming α,β-unsaturated nitriles. Reaction conditions (e.g., acidic vs. basic media) dictate product selectivity .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound?

Electrophilic attacks occur preferentially at the furan ring’s α-position due to electron-donating methyl groups enhancing ring aromaticity. Density Functional Theory (DFT) calculations reveal lower activation energies for electrophilic substitution at C-5 compared to C-4, attributed to hyperconjugative stabilization from the methyl substituent . Kinetic studies using 13^{13}C-labeled intermediates can further validate reaction pathways.

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Molecular Docking : Models interactions with target proteins (e.g., JAK kinases) by simulating binding affinities. AutoDock Vina or Schrödinger Suite assesses hydrogen bonding and hydrophobic interactions with active sites .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP for lipophilicity, CYP450 metabolism profiles) .
  • Hirshfeld Surface Analysis : Maps intermolecular contacts (e.g., C–H···O interactions) to correlate crystal packing with solubility .

Q. What strategies resolve contradictions in reported biological activities of structurally similar analogs?

Comparative studies using standardized assays (e.g., MIC for antimicrobial activity, IC50_{50} for enzyme inhibition) are essential. For example:

Analog Structural Variation Reported Activity Key Finding
This compoundBase compoundLimited dataPrioritize in vitro screening
3-[1-(2,4-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrilePiperidine substitutionAntimicrobial (IC50_{50} = 8.2 μM)Fluorine enhances membrane permeability
Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analyses of structure-activity relationships (SAR) using PCA or PLS regression can identify critical substituents .

Q. How do solvent and catalyst choices impact enantioselective synthesis of this compound derivatives?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) in polar aprotic solvents (e.g., DCM) enable asymmetric induction. For example, Michael additions using cinchona alkaloid catalysts achieve >90% enantiomeric excess (ee). Solvent polarity modulates transition-state stabilization, with low-polarity solvents favoring tighter ion pairs .

Methodological Guidelines

  • Synthetic Optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent ratios.
  • Data Validation : Cross-reference spectral data with computational simulations (e.g., Gaussian for IR/Raman shifts).
  • Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate via dose-response curves.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.